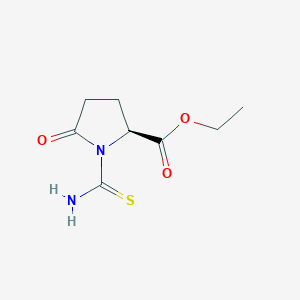
Acid Yellow 159
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Yellow 159, also known as nitrosonaphthalene sulfonate or Nitrazine Yellow, is an organic dye. It is a yellow powdery solid that is soluble in water. In solution, it appears yellow and turns red under acidic pH conditions. This compound is known for its strong fluorescent properties .
Méthodes De Préparation
Acid Yellow 159 is typically synthesized through the reaction between nitronaphthalene and sodium sulfite. The specific synthesis method involves reacting nitronaphthalene with a sodium sulfite solution, followed by a subtractive color reaction to obtain the final product . Industrial production methods follow similar synthetic routes, ensuring the compound’s purity and consistency for various applications.
Analyse Des Réactions Chimiques
Acid Yellow 159 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Acid Yellow 159 has a wide range of scientific research applications:
Chemistry: It is widely used as a pH indicator in acid-base titrations and other analytical procedures.
Biology: It is used to determine the pH of biological fluids such as urine and body fluids.
Medicine: It is employed in diagnostic tests to measure the pH of various body fluids.
Industry: This compound is used in the production of dyes, paints, inks, and cosmetics.
Mécanisme D'action
The mechanism of action of Acid Yellow 159 involves its ability to change color based on the pH of the solution it is in. This property makes it an effective pH indicator. The molecular targets and pathways involved include the interaction of the dye with hydrogen ions in the solution, leading to a change in its electronic structure and, consequently, its color.
Comparaison Avec Des Composés Similaires
Acid Yellow 159 can be compared with other similar compounds such as:
Acid Yellow 17: Another organic dye used as a pH indicator.
Acid Yellow 184: Known for its use in textile dyeing.
Acid Yellow 158: Used in various industrial applications.
What sets this compound apart is its strong fluorescent properties and its specific use as a pH indicator in both chemical and biological applications .
Propriétés
Numéro CAS |
12235-22-2 |
|---|---|
Formule moléculaire |
C10F11IO4 |
Poids moléculaire |
0 |
Synonymes |
C.I. Acid Yellow 159 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




